N-Methyl-N-phenylglycine

Dental Materials Adhesive Dentistry Biomaterial Formulation

Researchers requiring enantiopure N-methyl amino acid building block for SPPS or dental adhesives often face diastereomer contamination or suboptimal bond strengths. N-Methyl-N-phenylglycine (L-enantiomer, CAS 2611-88-3) directly solves this: • Dentin adhesive: peak bond strength 13.2±4.0 MPa at 0.01 M, outperforming NPG by 1.4 MPa at 1/10th concentration. • SPPS & medicinal chemistry: [α]D²⁰=+75.3°, ≥98% purity; essential residue in nanomolar SPase I inhibitors (Ki=50-158 nM). • pH-responsive delivery: single pKa 4.58 delivers LogD shift of 1.77 units (pH 5.5 to 7.4). Racemic form (CAS 40643-55-8) also available.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 2611-88-3; 40643-55-8
Cat. No. B2400272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-phenylglycine
CAS2611-88-3; 40643-55-8
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCN(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C9H11NO2/c1-10(7-9(11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
InChIKeyDVYVBENBIMEAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-phenylglycine Identity and Physicochemical Profile


N-Methyl-N-phenylglycine (CAS 2611-88-3, L-enantiomer; CAS 40643-55-8, racemic form) is an N,N-disubstituted glycine derivative bearing both N-methyl and N-phenyl substituents on the α-amino acid backbone, with molecular formula C₉H₁₁NO₂ and molecular weight 165.19 g/mol [1]. It exists as a white to off-white crystalline solid with a predicted melting point of 245–246 °C (L-form) or ~270 °C (sublimation, racemate), predicted boiling point of 275–311 °C, and density of ~1.16–1.19 g/cm³ . The compound is soluble in water and polar organic solvents, and is commercially available as the free base or hydrochloride salt with purities typically ≥98% (HPLC/NMR) . Its dual substitution pattern confers a unique combination of steric, electronic, and lipophilic properties that distinguish it from simpler N-substituted glycine analogs.

L Chiral building block available as enantiopure L-form (CAS 2611-88-3) or racemate
N Dual N-methyl/N-phenyl substitution enables unique ionization and coordination behavior
W Applicable to adhesive formulation, peptide synthesis, and metal-complex studies

Why N-Methyl-N-phenylglycine Is Irreplaceable


The simultaneous presence of both N-methyl and N-phenyl substituents on the glycine scaffold generates a physicochemical and functional profile that no single-substituent analog can replicate. The N-methyl group eliminates the secondary amine proton, removing a hydrogen-bond donor site and altering the pKa profile from the dual-pKa system of N-phenylglycine (pKa₁ 1.83, pKa₂ 4.39) to a single carboxylic acid pKa near 4.58 . This changes the charge state at physiological pH and impacts solubility, membrane partitioning, and metal coordination behavior. The phenyl ring contributes π-stacking capability, hydrophobicity (LogP ≈ 1.56–2.01 vs. sarcosine LogP ≈ −0.7), and steric bulk that influences peptide backbone conformation and receptor recognition [1]. Substituting N-methyl-N-phenylglycine with N-phenylglycine, sarcosine, or N-phenyl-β-alanine in applications such as dentin adhesive bonding results in quantitatively inferior performance: N-phenyl-β-alanine produces zero measurable adhesion, while N-phenylglycine requires a 10-fold higher dose to match the bond strength achieved by N-methyl-N-phenylglycine [2].

N-Phenylglycine
N-Methyl-N-phenylglycine
May require higher concentration to match bond strength; dual-pKa profile differs
Sarcosine
N-Methyl-N-phenylglycine
Lacks phenyl ring, altering lipophilicity and metal-carboxylate coordination
Racemate (CAS 40643-55-8)
L-Enantiomer (CAS 2611-88-3)
Racemate introduces diastereomers in chiral synthesis; enantiomeric identity context differs

N-Methyl-N-phenylglycine vs. Analogs: Quantitative Evidence


Molar Efficiency Advantage in Dentin Bonding

In a direct head-to-head study under identical three-step dentin-bonding protocol conditions, N-methyl-N-phenylglycine (NMNPG) produced a peak bond strength of 13.2 ± 4.0 MPa at only 1 × 10⁻² mol/L, whereas N-phenylglycine (NPG) required a 10-fold higher concentration (1 × 10⁻¹ mol/L) to reach its lower peak of 11.8 ± 2.5 MPa [1]. At the same low concentration (1 × 10⁻³ mol/L), NMNPG already yielded 10.5 ± 2.7 MPa versus only 7.4 ± 2.2 MPa for NPG [1]. The study further defined molar efficiency as bond strength per mole of applied compound: NMNPG delivered bond strength equivalent to NPG using only 10% of the applied NPG amount [1]. The third comparator, N-phenyl-β-alanine (NPBA), produced no measurable adhesion (bond strength not differing from zero) at any concentration tested [1].

Dentin bond strength
Head-to-head
NMNPG 13.2 MPa at 10⁻² M vs NPG 11.8 MPa at 10⁻¹ M; at 10⁻³ M, 10.5 vs 7.4 MPa
Reported bond-strength context; NPG requires higher molar dose to approach NMNPG values
Three-step protocol on human dentin; NPBA showed no measurable adhesion
Dental Materials Adhesive Dentistry Biomaterial Formulation

Structural Determinant for Bacterial SPase I Inhibition

A family of lipoglycopeptide natural products isolated from Streptomyces sp. were identified as potent competitive inhibitors of bacterial signal peptidase I (SPase I), with Ki values ranging from 50 to 158 nM [1]. Detailed spectroscopic characterization (MS and NMR) revealed that all active congeners share a common 14-membered cyclic peptide core, an acyclic tripeptide chain, and a deoxy-α-mannose sugar, but critically differ in the oxidation state of the N-methylphenylglycine residue and the length/branching of the fatty acyl chain [1]. The N-methylphenylglycine moiety was explicitly identified as a key structural determinant governing inhibitory potency; congeners lacking this residue or bearing alternative N-substituted glycine units were not reported to achieve comparable inhibition [1]. These lipoglycopeptides demonstrated modest antibacterial activity against Streptococcus pneumoniae (MIC 8–64 µM) and Escherichia coli (MIC 4–8 µM), and mechanistically blocked protein secretion in whole-cell assays [1].

SPase I inhibition
Class-level
Ki 50–158 nM for lipoglycopeptides bearing N-methylphenylglycine; MIC 4–64 µM
Supports SPase I inhibition assay context; residue presence may influence potency
Comparable inhibition not reported for congeners lacking this residue
Antibacterial Drug Discovery Signal Peptidase I Lipoglycopeptide Antibiotics

Enantiomeric Purity Enables Stereoselective Synthesis

The L-enantiomer of N-methyl-N-phenylglycine (CAS 2611-88-3) exhibits a specific optical rotation of [α]D²⁰ = +75.3 ± 2° (c = 0.5 in H₂O), as documented in the certified vendor specification [1]. In contrast, the racemic form assigned CAS 40643-55-8 shows negligible or zero net optical rotation, reflecting the equimolar mixture of L- and D-enantiomers [2]. The L-enantiomer is commercially available with ≥98% purity by NMR and ≥99% purity by HPLC, ensuring enantiomeric integrity for downstream applications [1]. This stereochemical definition is critical because incorporation of racemic N-methyl-N-phenylglycine into peptide sequences produces diastereomeric mixtures that complicate purification, reduce biological activity, and violate regulatory requirements for single-enantiomer drug substances.

Enantiomeric identity
Head-to-head
[α]D²⁰ +75.3° (L-form) vs ~0° (racemate); purity ≥99% HPLC
Enantiomeric identity context; racemate may introduce diastereomers in peptide synthesis
Vendor certificate of analysis; 0.5 g/100 mL in water at 20°C
Chiral Synthesis Peptide Chemistry Stereochemical Quality Control

Single pKa Profile vs. N-Phenylglycine Dual-pKa

N-Methyl-N-phenylglycine displays a single acid pKa of approximately 4.58 (carboxylic acid), whereas N-phenylglycine features a dual-pKa system with values of 1.83 (ammonium) and 4.39 (carboxylic acid) at 25°C [1]. The N-methyl substitution eliminates the secondary ammonium proton, thereby removing the lower pKa₁ and simplifying the ionization profile to a single titratable group. This results in a pronounced pH-dependent LogD profile: LogD (pH 5.5) = 0.59, LogD (pH 7.4) = −1.18, representing a 1.77 log-unit shift across physiologic pH [1]. By contrast, sarcosine (N-methylglycine) remains highly hydrophilic (LogP ≈ −0.7) across all pH values due to the absence of the phenyl ring [2]. The combination of a single predictable pKa and phenyl-driven lipophilicity (LogP ≈ 1.56) gives N-methyl-N-phenylglycine a unique ionization-partitioning relationship not attainable with either N-phenylglycine or sarcosine.

Ionization profile
Supporting evidence
Single pKa 4.58; LogD shift from +0.59 (pH 5.5) to −1.18 (pH 7.4)
Ionization-partitioning context; differs from NPG dual-pKa (1.83/4.39) and sarcosine high hydrophilicity
Computed/experimental values at 25°C
Physicochemical Profiling Drug Design Membrane Permeability

Metal Complex Carboxylate Coordination Advantage

Infrared spectral analysis of bivalent metal complexes (Co, Ni, Cu, Zn, Cd) reveals that the frequency separation (Δν) between COO⁻ antisymmetric and symmetric stretching vibrations in N-phenylglycine complexes is consistently larger than that observed in the corresponding sarcosine (N-methylglycine), glycine, and alanine complexes [1]. For sarcosine A-type complexes (ML₂·nH₂O), the Δν(COO⁻) increases in the order Co(II) < Ni(II) < Zn(II) < Cu(II), and the metal-nitrogen and metal-oxygen stretching frequencies follow the order Co(II) < Zn(II) < Ni(II) < Cu(II) [1]. The consistently larger Δν in N-phenylglycine complexes indicates stronger metal-carboxylate interaction and altered coordination geometry imparted by the phenyl substituent [1]. N-Methyl-N-phenylglycine, bearing both the N-methyl (as in sarcosine) and N-phenyl (as in N-phenylglycine) groups, combines the steric and electronic effects of both substituents, producing metal-binding characteristics distinct from either parent ligand.

Metal coordination
Cross-study comparable
Δν(COO⁻) larger in N-phenylglycine complexes than sarcosine/glycine
Metal-carboxylate coordination context; phenyl substituent may enhance carboxylate binding
IR study on Co, Ni, Cu, Zn, Cd A-type complexes
Bioinorganic Chemistry Coordination Chemistry Spectroscopic Characterization

N-Methyl-N-phenylglycine Application Scenarios


Dental Adhesive Formulation for Higher Bond Strength

In dentin adhesive R&D, formulators seeking to maximize bond strength while minimizing active ingredient concentration should select N-methyl-N-phenylglycine (NMNPG) over N-phenylglycine (NPG). Based on Webb & Johnston (1991) [1], NMNPG achieves a peak bond strength of 13.2 ± 4.0 MPa at 1 × 10⁻² mol/L—1.4 MPa higher than NPG's peak (11.8 ± 2.5 MPa) achieved at 10-fold higher concentration. In low-concentration regimes (1 × 10⁻³ mol/L), NMNPG already reaches 10.5 ± 2.7 MPa vs. NPG's 7.4 ± 2.2 MPa. Procurement of NMNPG for adhesive formulation development directly enables reduced raw material consumption, lower formulation viscosity, and improved operator-independent bond reliability.

Key Building Block for SPase I Inhibitor Synthesis

Medicinal chemistry groups pursuing bacterial signal peptidase I (SPase I) as an antibacterial target should procure N-methyl-N-phenylglycine to construct the N-methylphenylglycine residue identified as essential for nanomolar inhibitory activity. Kulanthaivel et al. (2004) [1] demonstrated that lipoglycopeptides bearing this residue inhibit SPase I with Ki = 50–158 nM and suppress protein secretion in whole-cell Staphylococcus aureus assays. The residue's oxidation state and the acyl chain architecture were identified as the two primary structural variables modulating potency, making the enantiopure L-form (CAS 2611-88-3) [2] the preferred building block for SAR exploration and lead optimization.

Stereoselective Peptide Synthesis with Enantiopure L-Form

For solid-phase peptide synthesis (SPPS) programs requiring N-methylated, sterically hindered amino acid building blocks, the L-enantiomer CAS 2611-88-3 with [α]D²⁰ = +75.3 ± 2° and ≥98% purity [1] must be specified over the racemic CAS 40643-55-8. Incorporation of the racemate produces diastereomeric peptide mixtures that complicate HPLC purification, confound bioactivity assays, and are unacceptable for GMP production of single-enantiomer therapeutic peptides. The N-methyl group further enhances proteolytic stability and membrane permeability of the resulting peptides, as established in N-methylated peptide literature [2].

pH-Responsive Drug Delivery Design

Formulation scientists designing pH-responsive drug delivery systems can leverage the well-defined single-pKa ionization of N-methyl-N-phenylglycine. The compound exhibits a LogD shift from +0.59 at pH 5.5 (mildly acidic, e.g., endosomal/lysosomal compartments) to −1.18 at pH 7.4 (physiological) [1], representing a 1.77 log-unit difference in partitioning behavior. This predictable, single-pKa profile contrasts with the complex dual-pKa behavior of N-phenylglycine (pKa₁ 1.83, pKa₂ 4.39) [2] and the uniformly hydrophilic character of sarcosine, making N-methyl-N-phenylglycine the superior choice for pH-triggered permeation or solubility-switch applications.

Application
Selection Property
Validation Focus
Dental adhesive R&D
Bond-strength molar efficiency context
Concentration-response endpoint review
SPase I inhibitor synthesis
N-methylphenylglycine residue requirement
Inhibitory potency assay context
Stereoselective peptide synthesis
Enantiopure L-form specification
Diastereomer-free peptide assembly
pH-responsive delivery research
Single-pKa ionization profile
pH-dependent LogD partitioning review
Quote Request

Request a Quote for N-Methyl-N-phenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.